molecular formula C11H18N2O B1314646 [1-(2-Furylmethyl)piperidin-4-yl]methylamine CAS No. 725211-89-2

[1-(2-Furylmethyl)piperidin-4-yl]methylamine

Cat. No. B1314646
M. Wt: 194.27 g/mol
InChI Key: GKCIOGOJFDDOJI-UHFFFAOYSA-N
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Description

1-(2-Furylmethyl)piperidin-4-yl]methylamine is a piperidine derivative of 1-(2-Furylmethyl)-4-methylamine, a compound that is found in a variety of plants, fungi, bacteria, and even some animals. This compound is also known as FMPP, and it has been widely studied due to its potential applications in the medical field. FMPP has been found to have a variety of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on the synthesis of piperidine derivatives due to their relevance in medicinal chemistry. For instance, Kumar et al. (2004) described the synthesis of rigid analogues of an SSRI (Selective Serotonin Reuptake Inhibitor), indicating the importance of piperidine derivatives in developing antidepressant agents. The process involved a multi-step reaction sequence, highlighting the compound's role in creating pharmacologically active molecules (Kumar et al., 2004). Furthermore, Aldobaev et al. (2018) developed a new method for synthesizing heat shock protein inhibitors, showcasing the versatility of piperidine derivatives in targeting proteins involved in stress responses (Aldobaev et al., 2018).

Biochemical and Pharmacological Activities

Piperidine derivatives have been explored for their potential biochemical and pharmacological activities. Wu et al. (2016) reported on compounds containing the piperidin-4-ylmethoxy moiety as potent inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in gene expression regulation and cancer development. These inhibitors exhibited high selectivity and potency, highlighting the therapeutic potential of such compounds in treating cancers (Wu et al., 2016).

Potential Therapeutic Applications

The therapeutic applications of piperidine derivatives are vast, ranging from anticancer activities to enzyme inhibition. Srinivasan et al. (2006) synthesized novel piperidin-4-ones with significant antimicrobial activity, demonstrating the potential of these compounds in developing new antibiotics (Srinivasan et al., 2006). Additionally, Bautista-Aguilera et al. (2014) designed a dual inhibitor of cholinesterase and monoamine oxidase, indicating the compound's potential in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

properties

IUPAC Name

[1-(furan-2-ylmethyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10H,3-6,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCIOGOJFDDOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473503
Record name 1-{1-[(Furan-2-yl)methyl]piperidin-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Furylmethyl)piperidin-4-yl]methylamine

CAS RN

725211-89-2
Record name 1-{1-[(Furan-2-yl)methyl]piperidin-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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